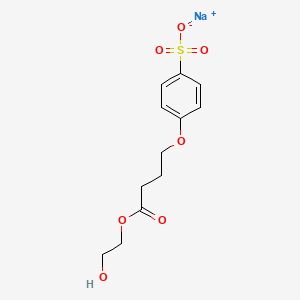
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt is a chemical compound known for its unique structure and properties. It is a derivative of butanoic acid, featuring a sulfophenoxy group and a hydroxyethyl ester. This compound is often used in various scientific and industrial applications due to its distinct chemical characteristics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt typically involves the esterification of butanoic acid with 4-(4-sulfophenoxy)-1-(2-hydroxyethyl) alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to optimize yield and purity. The process often includes steps like purification through crystallization or distillation to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: The sulfophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion to alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals and as an additive in various industrial processes.
Wirkmechanismus
The mechanism of action of butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt involves its interaction with specific molecular targets. The sulfophenoxy group can interact with proteins and enzymes, potentially inhibiting or modifying their activity. The hydroxyethyl ester moiety may also play a role in its biological effects by facilitating its uptake and distribution within cells.
Vergleich Mit ähnlichen Verbindungen
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, monosodium salt can be compared with other similar compounds, such as:
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester: Lacks the monosodium salt component.
Butanoic acid, 4-(4-sulfophenoxy)-, 1-(2-hydroxyethyl) ester, disodium salt: Contains an additional sodium ion.
Phenoxyacetic acid derivatives: Similar structure but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63134-08-7 |
|---|---|
Molekularformel |
C12H15NaO7S |
Molekulargewicht |
326.30 g/mol |
IUPAC-Name |
sodium;4-[4-(2-hydroxyethoxy)-4-oxobutoxy]benzenesulfonate |
InChI |
InChI=1S/C12H16O7S.Na/c13-7-9-19-12(14)2-1-8-18-10-3-5-11(6-4-10)20(15,16)17;/h3-6,13H,1-2,7-9H2,(H,15,16,17);/q;+1/p-1 |
InChI-Schlüssel |
HIZUMCHFFNBMDU-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=CC=C1OCCCC(=O)OCCO)S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


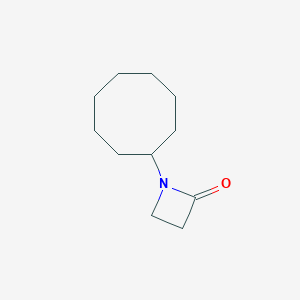
![3-(1,3-Diphenyl-1H-furo[3,2-c]pyrazol-5-yl)prop-2-enenitrile](/img/structure/B14514095.png)
![3-[(2,4,5-Trimethoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B14514096.png)
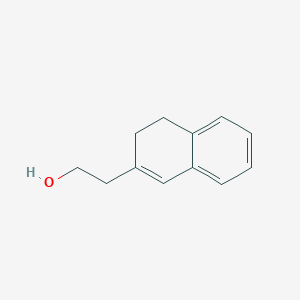
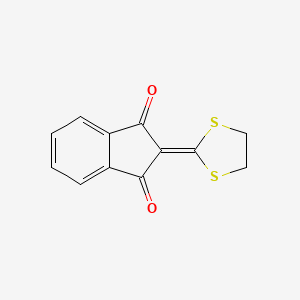
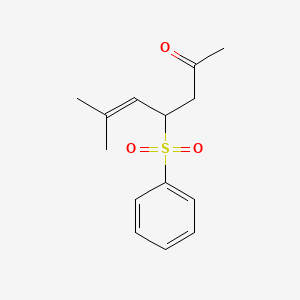
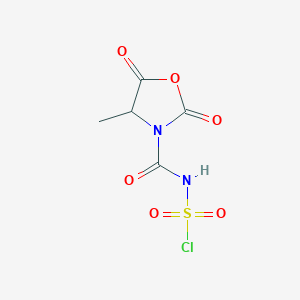
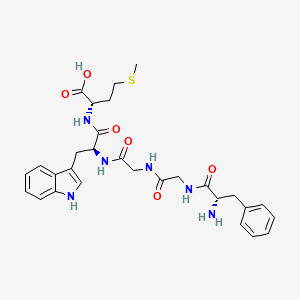
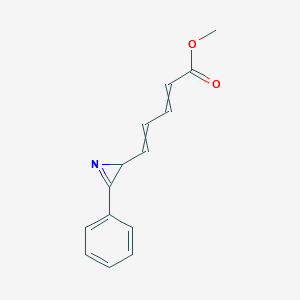
![N-(4-Chlorophenyl)-N-[(3-oxobutanoyl)oxy]acetamide](/img/structure/B14514150.png)

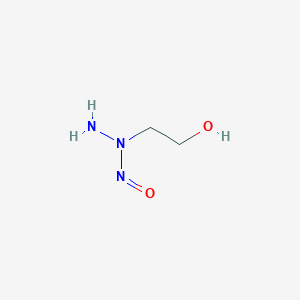
![3-Methylidenespiro[5.7]trideca-1,4-diene](/img/structure/B14514168.png)
![6-chloro-2-ethyl-3H-imidazo[4,5-b]quinoxaline;sulfuric acid](/img/structure/B14514170.png)
